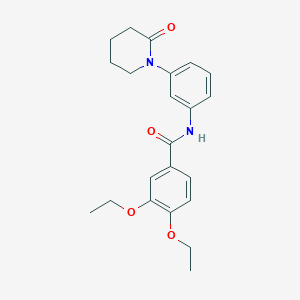

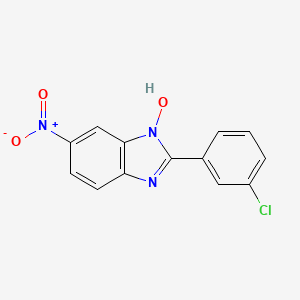

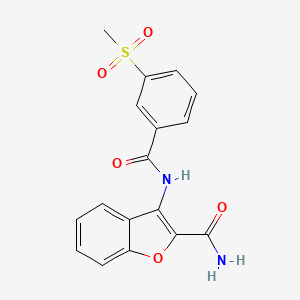

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives . The synthesis process includes the Gewald synthesis technique and the Vilsmeier-Haack reaction, which are common methods for constructing the pyrazole core. The synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives also involves heterocyclization, which is a key step in forming the pyrazole ring .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral data . The crystal structure can be determined to reveal the conformation of the rings and the intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity . For instance, a dihedral angle between the pyrazole and thiophene rings in a related compound indicates a twisted conformation, which could be relevant for the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation and cyclization, to form the desired compound . The reactivity of the carbonyl group, as well as the presence of substituents on the pyrazole ring, can significantly affect the outcome of these reactions. The intermolecular hydrogen bonding observed in some pyrazole derivatives suggests that similar interactions could be present in the compound of interest, potentially affecting its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be influenced by their molecular structure. For example, a pyrazole derivative was found to be thermally stable up to 190°C, and the solvent effects on structural parameters were studied using different solvents . The non-linear optical properties of these compounds are also of interest, as they can be indicative of potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Research on structurally similar compounds, such as N-substituted pyrazoline derivatives, provides insights into the geometric parameters and conformational preferences of these molecules. For instance, studies have shown that the substitution pattern on the pyrazoline ring and its neighboring groups can significantly influence the molecule's geometry, affecting its intermolecular interactions and stability (Köysal et al., 2005).

Synthesis of Radiolabeled Compounds

The development of radiolabeled compounds for positron emission tomography (PET) imaging is another important application. Compounds structurally related to "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their potential as PET radiotracers, particularly in studying specific receptors in the brain. Such studies contribute to our understanding of receptor distribution and function, which is crucial for diagnosing and treating neurological disorders (Katoch-Rouse & Horti, 2003).

Development of Novel Therapeutic Agents

The synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives have been explored for their cytotoxic activity against various cancer cell lines. These compounds show promise as potential therapeutic agents due to their ability to induce cytotoxic effects in cancer cells, highlighting the importance of pyrazole derivatives in medicinal chemistry and drug development (Hassan, Hafez, & Osman, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3/c1-16(23-4,12-7-5-6-8-13(12)17)10-18-14(21)11-9-20(2)19-15(11)22-3/h5-9H,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGKDBAOCCMRCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN(N=C1OC)C)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/no-structure.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)

![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)